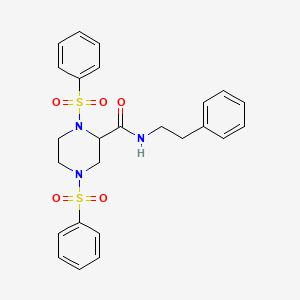![molecular formula C20H12BrCl2N3O B15019210 4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15019210.png)
4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is a complex organic compound that features a combination of bromine, chlorine, and imidazo[1,2-a]pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the nucleophilic substitution reaction where the imidazo[1,2-a]pyridine core reacts with 2,4-dichlorobenzyl chloride.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Formation of the Schiff base: The final step involves the condensation of the brominated intermediate with 2-hydroxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
- 4-fluoro-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
Uniqueness
4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its interaction with biological targets.
Propriétés
Formule moléculaire |
C20H12BrCl2N3O |
|---|---|
Poids moléculaire |
461.1 g/mol |
Nom IUPAC |
4-bromo-2-[(E)-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12BrCl2N3O/c21-13-4-7-17(27)12(9-13)11-24-20-19(15-6-5-14(22)10-16(15)23)25-18-3-1-2-8-26(18)20/h1-11,27H/b24-11+ |
Clé InChI |
ACWZKDIYSHTTPV-BHGWPJFGSA-N |
SMILES isomérique |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C=CC(=C3)Br)O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=CC(=C3)Br)O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15019136.png)
![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B15019139.png)

![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B15019156.png)
![6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15019165.png)
![2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B15019178.png)

![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B15019191.png)
![N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B15019194.png)
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019199.png)
![N-[amino(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzamide](/img/structure/B15019202.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B15019217.png)
![oxydibenzene-4,1-diyl bis(1,3-dioxo-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate)](/img/structure/B15019228.png)
